molecular formula C20H20ClNNa2O6 B1258971 Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate CAS No. 114290-51-6

Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate

Cat. No. B1258971
CAS RN: 114290-51-6
M. Wt: 451.8 g/mol
InChI Key: HMSJRRPUSVSTGT-UHFFFAOYSA-L
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Description

Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, also known as Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is a useful research compound. Its molecular formula is C20H20ClNNa2O6 and its molecular weight is 451.8 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacology and Drug Development

BAY U6751, also known as Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is a compound with potential pharmacological applications. It has been developed by Bayer and is available for scientific research . The compound’s ability to modulate enzyme activity makes it a candidate for drug development, particularly in targeting metabolic pathways associated with diseases.

Enzyme Inhibition Studies

In scientific studies, BAY U6751 has been tested for its inhibitory effects on glycogen phosphorylase . This enzyme plays a crucial role in glycogen metabolism, and its inhibition can be beneficial in conditions like diabetes where glycogen breakdown needs to be controlled.

Metabolic Research

BAY U6751 has been used in metabolic research to study the regulation of glycogen synthesis and breakdown in liver extracts and isolated hepatocytes . Understanding these processes is vital for developing treatments for metabolic disorders.

properties

IUPAC Name

disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSJRRPUSVSTGT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611986
Record name Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate

CAS RN

114290-51-6
Record name Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-2,3,5-pyridinetricarboxylic acid 5-isopropyl ester disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does BAY U6751 interact with glycogen phosphorylase and what are the downstream effects of this interaction?

A1: BAY U6751 operates through a two-pronged mechanism: allosteric inhibition and promotion of phosphorylase a dephosphorylation []. As a result of these actions, BAY U6751 effectively suppresses hepatic glycogenolysis, leading to a decrease in glucose output and glucose-6-phosphate (G6P) levels []. This inhibition can be partially reversed by the presence of AMP, suggesting a competitive binding mechanism [].

Q2: What is the impact of BAY U6751 on cognitive function, particularly in the context of aging?

A2: Research indicates that prolonged administration of BAY U6751 can improve memory formation in aged mice []. This improvement is linked to stimulated neuroplasticity, evidenced by changes in dendritic spine morphology in hippocampal neurons and a "rejuvenation" of the hippocampal proteome []. Interestingly, while BAY U6751 enhances memory in aged mice, it appears to impair memory formation in young animals, highlighting an age-dependent effect [].

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